molecular formula C7H5Cl2N B1201521 Phenylcarbylamine chloride CAS No. 622-44-6

Phenylcarbylamine chloride

Cat. No.: B1201521
CAS No.: 622-44-6
M. Wt: 174.02 g/mol
InChI Key: TTWWZVGVBRPHLE-UHFFFAOYSA-N
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Description

Phenylcarbylamine chloride, also known as phenyl isocyanide dichloride, is a chemical compound with the molecular formula C7H5Cl2N. It is an oily liquid with an onion-like odor and is classified as an isocyanide dichloride. This compound has been historically used as a chemical warfare agent due to its toxic properties and lung irritant effects .

Biochemical Analysis

Biochemical Properties

Phenylcarbylamine chloride plays a significant role in biochemical reactions, particularly due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through its isocyanide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. For instance, this compound can react with the thiol groups of cysteine residues in proteins, leading to the formation of stable adducts . This interaction can result in the inactivation of enzymes that rely on cysteine residues for their catalytic activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s reactivity with proteins can lead to the modification of key signaling molecules, thereby interfering with normal cellular communication. Additionally, this compound can induce oxidative stress within cells, leading to the activation of stress response pathways and changes in gene expression . This compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, which can result in altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. At the molecular level, this compound exerts its effects through the binding interactions with nucleophilic sites on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit enzymes involved in cellular detoxification processes, leading to the accumulation of toxic intermediates . Additionally, this compound can cause changes in gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained oxidative stress and chronic inflammation . These long-term effects highlight the importance of considering the temporal dynamics of this compound’s activity in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient changes in cellular function. At higher doses, this compound can induce severe toxic effects, including respiratory distress, systemic inflammation, and organ damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. Additionally, high doses of this compound can result in adverse effects such as neurotoxicity and immunosuppression, highlighting the compound’s potential for causing harm at elevated exposure levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in detoxification pathways, leading to the accumulation of reactive intermediates and oxidative stress . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels. For example, the inhibition of glycolytic enzymes by this compound can lead to a decrease in ATP production and an increase in glycolytic intermediates . These metabolic disruptions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its toxic effects . The localization and accumulation of this compound within cells are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion . Additionally, the compound’s localization to mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Phenylcarbylamine chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, strong oxidizing agents, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenylcarbylamine chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of isocyanides and other nitrogen-containing compounds.

    Biology: Due to its toxic properties, it is used in studies related to toxicology and the effects of chemical warfare agents on biological systems.

    Medicine: Research involving this compound focuses on its potential use in developing new therapeutic agents and understanding its mechanism of action.

    Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of other compounds

Comparison with Similar Compounds

Phenylcarbylamine chloride is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific reactivity and the types of reactions it undergoes, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,1-dichloro-N-phenylmethanimine
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InChI

InChI=1S/C7H5Cl2N/c8-7(9)10-6-4-2-1-3-5-6/h1-5H
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InChI Key

TTWWZVGVBRPHLE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=C(Cl)Cl
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Molecular Formula

C7H5Cl2N
Record name PHENYLCARBYLAMINE CHLORIDE
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DSSTOX Substance ID

DTXSID6074833
Record name Phenylcarbylamine chloride
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Molecular Weight

174.02 g/mol
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Physical Description

Phenylcarbylamine chloride appears as a pale yellow oily liquid with an odor of onions. Highly toxic by inhalation and skin absorption. Strongly irritates skin and mucous membranes. Density 1.265 g / cm3. Insoluble in water and soluble in alcohol. Noncombustible., Light-yellow liquid with onion odor; [Hawley]
Record name PHENYLCARBYLAMINE CHLORIDE
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Record name Phenylimidocarbonyl chloride
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Boiling Point

210 °C @ 760 MM HG
Record name PHENYLIMIDOCARBONYL CHLORIDE
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Solubility

SOL IN BENZENE, ALC, ETHER; INSOL IN WATER
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Density

1.285 @ 15 °C
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Vapor Density

6.03 (AIR= 1)
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Vapor Pressure

0.17 [mmHg]
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Color/Form

PALE-YELLOW, OILY LIQUID

CAS No.

622-44-6
Record name PHENYLCARBYLAMINE CHLORIDE
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Record name N-Phenylcarbonimidic dichloride
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Record name N-(dichloromethylene)aniline
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Record name PHENYLIMINOCARBONYL DICHLORIDE
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Melting Point

19.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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